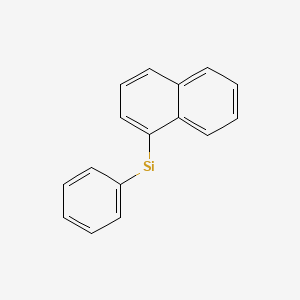

Silane, naphthalenylphenyl-

Description

Structure

2D Structure

Properties

CAS No. |

106340-43-6 |

|---|---|

Molecular Formula |

C16H12Si |

Molecular Weight |

232.35 g/mol |

InChI |

InChI=1S/C16H12Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |

InChI Key |

BJVZJZUAIPAXMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Naphthalenylphenylsilane

Regioselective and Stereoselective Synthesis of Naphthalenylphenylsilane Derivatives

The precise control of reaction outcomes to produce specific isomers of naphthalenylphenylsilane derivatives is a key focus in their synthesis. This involves strategies that dictate where new chemical bonds form and their spatial orientation.

Hydrosilylation is a powerful chemical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. In the context of synthesizing naphthalenylphenylsilane-substituted indenes, this reaction is particularly valuable. Indenes are organic molecules with a benzene (B151609) ring fused to a five-membered ring, and they serve as important precursors for various catalysts and materials. dntb.gov.uaresearchgate.net

The hydrosilylation of indenes with a naphthalenylphenylsilane can be catalyzed by various transition metal complexes, with ruthenium and palladium catalysts being particularly effective. rsc.orgresearchgate.netkaust.edu.sa These catalysts facilitate the addition of the silane (B1218182) to the indene (B144670) molecule in a highly controlled manner. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction, determining which carbon atom of the indene double bond the silicon atom attaches to. rsc.orgkaust.edu.sa

For instance, ruthenium-catalyzed C–H alkylation/cyclization sequences have been developed to prepare silyl (B83357) indenes. researchgate.netrsc.org This method involves the activation of a C-H bond, followed by the formation of a new ring structure incorporating the silicon atom. Similarly, Brønsted acid-catalyzed cyclization of certain starting materials can also lead to the formation of silyl indenes. acs.org Frustrated Lewis pairs have also been shown to be effective catalysts for the hydrosilylation of fulvenes, which are structurally related to indenes, yielding allyl silanes with high regioselectivity. rsc.org

These strategies provide access to a diverse range of naphthalenylphenylsilane-substituted indenes, which are valuable precursors for more complex molecules and materials. The ability to control the stereochemistry during this process is also of significant interest, as it allows for the synthesis of specific enantiomers or diastereomers of the final product.

Chiral silanes, which are molecules that are non-superimposable on their mirror images, are of great importance in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product. (+)-(R)-methyl-1-naphthalenylphenylsilane is a key example of such a chiral silane. dntb.gov.uaresearchgate.net

The synthesis of optically active silanes like (+)-(R)-methyl-1-naphthalenylphenylsilane often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. uzh.chnih.gov One common approach is the resolution of a racemic mixture, where both enantiomers are present, using a chiral resolving agent. Alternatively, asymmetric synthesis routes can be employed, where a prochiral starting material is converted into a single enantiomer of the product.

Once synthesized, these chiral naphthalenylphenylsilanes can be further modified or derivatized. nih.govresearchgate.net Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For example, chiral derivatizing agents can be used to determine the absolute configuration of the silane or to enhance its utility in subsequent reactions. nih.gov The derivatization of these chiral silanes opens up possibilities for creating a wide array of new chiral molecules with potential applications in various fields, including pharmaceuticals and materials science. biorxiv.orgescholarship.org

Naphthalenylphenylsilanols are compounds that contain a hydroxyl (-OH) group attached to the silicon atom of a naphthalenylphenylsilane. These silanols are valuable intermediates in organic synthesis and can be prepared through the oxidation of the corresponding silanes. organic-chemistry.orgresearchgate.net

The oxidation of the silicon-hydrogen bond in a naphthalenylphenylsilane to a silicon-hydroxyl bond can be achieved using various oxidizing agents. researchgate.net One common method involves the use of an oxidizing agent in the presence of a suitable catalyst. For example, ruthenium complexes have been shown to be effective catalysts for the oxidation of silanes to silanols. organic-chemistry.org

Another approach involves the oxidative cleavage of a silicon-carbon bond. nih.govorganic-chemistry.org This can be achieved using strong oxidizing agents, sometimes in the presence of a fluoride (B91410) ion source. This method allows for the conversion of a naphthalenylphenylsilane into a naphthalenylphenylsilanol, with the naphthalenyl and phenyl groups remaining attached to the silicon atom. The choice of oxidation method depends on the specific starting material and the desired product. The resulting naphthalenylphenylsilanols can then be used in a variety of subsequent reactions, such as cross-coupling reactions or as protecting groups in organic synthesis.

Synthesis and Derivatization of Chiral Naphthalenylphenylsilanes, e.g., (+)-(R)-methyl-1-naphthalenylphenylsilane

Formation of Naphthalenyl and Phenyl Moieties in Silane Systems

The introduction of naphthalenyl and phenyl groups onto a silicon atom is a fundamental step in the synthesis of naphthalenylphenylsilane. This is typically achieved through the reaction of a silicon halide, such as a chlorosilane, with organometallic reagents containing the naphthalenyl or phenyl group.

Grignard reagents (organomagnesium halides) and organolithium reagents are commonly used for this purpose. For example, the reaction of a dichlorosilane (B8785471) with one equivalent of a naphthalenyl Grignard reagent followed by one equivalent of a phenyl Grignard reagent can yield the desired naphthalenylphenylsilane. The order of addition of the Grignard reagents can be controlled to produce specific products.

Alternatively, other synthetic methods can be employed. For instance, the reaction of a silane with an aryl halide in the presence of a suitable catalyst can also lead to the formation of a silicon-carbon bond. The choice of synthetic route depends on the availability of starting materials, the desired scale of the reaction, and the need for specific stereochemistry.

Advanced Organometallic Approaches in Naphthalenylphenylsilane Synthesis

Modern synthetic chemistry has seen the development of advanced organometallic methods that offer greater control and efficiency in the synthesis of complex molecules like naphthalenylphenylsilane. These methods often involve the use of transition metal catalysts to facilitate reactions that are difficult or impossible to achieve using traditional methods.

For example, cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of naphthalenylphenylsilane synthesis, these reactions could be used to couple a silyl-containing fragment with a naphthalenyl or phenyl-containing fragment.

Furthermore, C-H activation chemistry has emerged as a promising strategy for the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly. The application of C-H activation to the synthesis of naphthalenylphenylsilanes could involve the direct silylation of a naphthalenyl or phenyl C-H bond.

Emerging Methodologies for Naphthalenylphenylsilane Precursor Design

The field of synthetic chemistry is constantly evolving, with new methodologies being developed to address the challenges of modern synthesis. In the context of naphthalenylphenylsilane precursor design, several emerging areas of research hold promise.

One such area is the use of flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors. Flow chemistry offers several advantages, including improved safety, better control over reaction parameters, and the ability to scale up reactions more easily.

Another area of interest is the use of photoredox catalysis, which uses light to drive chemical reactions. Photoredox catalysis can enable new types of transformations that are not possible using traditional thermal methods. The application of these emerging methodologies to the synthesis of naphthalenylphenylsilane precursors could lead to more efficient, sustainable, and versatile synthetic routes.

Reaction Chemistry and Mechanistic Insights of Naphthalenylphenylsilane

Reactivity Profiles at the Silicon Center of Naphthalenylphenylsilane

The silicon center in naphthalenylphenylsilane is a focal point for a variety of chemical transformations. Its reactivity is largely dictated by the nature of the substituents attached to it. For instance, in derivatives like (+)-(R)-methyl-1-naphthalenylphenylsilane, the silicon atom is chiral, which introduces stereochemical considerations into its reactions.

One of the fundamental reactions occurring at the silicon center is oxidation. Organosilanes, including naphthalenylphenylsilane derivatives, can be oxidized to the corresponding silanols. For example, the oxidation of (+)-(S)-methyl-(α-naphthyl)phenylsilane to (+)-(S)-methyl-(α-naphthyl)phenylsilanol can be achieved using hydrogen peroxide under neutral conditions. molaid.com This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization.

Hydrosilylation is another key reaction involving the silicon center. In the presence of a suitable catalyst, the Si-H bond in a hydrosilane can add across a double or triple bond. While specific studies focusing solely on naphthalenylphenylsilane as the hydrosilylating agent are not extensively detailed in the provided results, the use of related chiral silanes like (+)-(R)-methyl-1-naphthalenylphenylsilane in hydrosilylation reactions highlights the potential of this class of compounds. researchgate.net For example, this chiral silane (B1218182) has been used to hydrosilylate indenes, leading to the formation of new chirally substituted indenes. researchgate.net This suggests that the reactivity of the Si-H bond in naphthalenylphenylsilane derivatives is a key feature of their chemistry.

The silicon center can also participate in substitution reactions. The synthesis of various silyl-substituted indenyl ligands and their corresponding zirconocene (B1252598) dichlorides demonstrates the versatility of silyl (B83357) chlorides in reacting with nucleophiles like indenyl lithium salts. researchgate.net Although not directly naphthalenylphenylsilane, these examples with analogous phenyl- and methyl-substituted silyl moieties underscore the electrophilic nature of the silicon atom in such organosilanes, which allows for the formation of new carbon-silicon or other heteroatom-silicon bonds.

The table below summarizes some of the key reactions involving the silicon center of naphthalenylphenylsilane derivatives.

| Reaction Type | Reactants | Product | Significance |

| Oxidation | (+)-(S)-methyl-(α-naphthyl)phenylsilane, H₂O₂ | (+)-(S)-methyl-(α-naphthyl)phenylsilanol | Introduction of a functional hydroxyl group. molaid.com |

| Hydrosilylation | Indene (B144670), (+)-(R)-methyl-1-naphthalenylphenylsilane | Chirally substituted indene | Formation of new C-Si bonds and chiral centers. researchgate.net |

| Nucleophilic Substitution | Indenyl lithium, Dimethylphenylsilyl chloride | Dimethylphenylsilyl-substituted indene | Formation of silyl-substituted organic frameworks. researchgate.net |

Naphthalenylphenylsilane as a Key Intermediate in the Formation of Chiral Organic Scaffolds

Naphthalenylphenylsilane derivatives have emerged as crucial intermediates in the synthesis of chiral organic scaffolds. Their utility stems from the ability to introduce chirality at the silicon center, which can then be transferred or used to direct the stereochemical outcome of subsequent reactions.

A significant application is in the synthesis of chirally substituted indenes. researchgate.net The hydrosilylation of indenes with a chiral silane, specifically (+)-(R)-methyl-1-naphthalenylphenylsilane, provides a direct route to these valuable ligand precursors. researchgate.net These chiral indenes are important in the field of organometallic chemistry, particularly for the synthesis of ansa-metallocene complexes used as catalysts in asymmetric synthesis and polymerization. researchgate.netresearchgate.net

The synthesis of these chiral silanes themselves is a critical first step. For instance, the preparation of (R)-(1-naphthyl)phenylmethylsilanol is a key process. molaid.com This chiral silanol (B1196071) can then be converted to the corresponding hydrosilane, which is ready for use in asymmetric hydrosilylation reactions. The stereospecificity of reactions at the silicon center is paramount in these applications.

Furthermore, the absolute configuration of related chiral silanes has been determined using techniques like X-ray crystallography. For example, the crystal structure and absolute configuration of (S)-((S)-1-chloroethyl)-methyl-1-naphthalenylphenylsilane have been established, providing fundamental stereochemical information for this class of compounds. acs.org

The table below highlights the role of naphthalenylphenylsilane derivatives as intermediates in chiral synthesis.

| Chiral Scaffold | Intermediate | Key Reaction | Application |

| Chirally Substituted Indenes | (+)-(R)-methyl-1-naphthalenylphenylsilane | Asymmetric Hydrosilylation | Precursors for chiral metallocene catalysts. researchgate.net |

| Chiral Silanols | (+)-(S)-methyl-(α-naphthyl)phenylsilane | Oxidation | Building blocks for other chiral silicon compounds. molaid.com |

| Chiral Halo-Silanes | (S)-((S)-1-chloroethyl)-methyl-1-naphthalenylphenylsilane | N/A (structural determination) | Fundamental stereochemical reference. acs.org |

Nucleophilic and Electrophilic Reactivity of Naphthalenylphenylsilane Derivatives

The reactivity of naphthalenylphenylsilane derivatives can be categorized into nucleophilic and electrophilic behavior, primarily centered around the silicon atom and its substituents.

Electrophilic Reactivity:

The silicon atom in naphthalenylphenylsilane derivatives, particularly when bonded to a leaving group like a halide, is electrophilic. This is exemplified by the reactions of silyl chlorides with nucleophiles. For instance, the synthesis of silyl-substituted indenes involves the reaction of an indenyl lithium salt (a nucleophile) with a silyl chloride. researchgate.net While the specific example uses dimethylphenylsilyl chloride, the principle applies to a hypothetical naphthalenylphenylsilyl chloride.

Nucleophilic Reactivity:

Conversely, derivatives of naphthalenylphenylsilane can also exhibit nucleophilic character. The Si-H bond in a hydrosilane can act as a hydride donor, which is a form of nucleophilic attack. In hydrosilylation reactions, the hydride from the silane adds to one end of the double bond. researchgate.net

Furthermore, if the aromatic rings of naphthalenylphenylsilane are lithiated, they become potent nucleophiles. These lithiated species can then react with a variety of electrophiles to introduce new functional groups onto the naphthalene (B1677914) or phenyl rings.

The table below summarizes the dual reactivity of naphthalenylphenylsilane derivatives.

| Reactivity Type | Reactive Species/Bond | Example Reaction |

| Electrophilic | Si-Cl | Reaction with an organolithium reagent. |

| Nucleophilic | Si-H | Hydrosilylation of an alkene. researchgate.net |

| Nucleophilic | Lithiated Aromatic Ring | Reaction with an electrophile (e.g., alkyl halide). |

Organometallic Chemistry and Coordination Complexes of Naphthalenylphenylsilane Derivatives

Naphthalenylphenylsilane-Derived Ligands for Transition Metal Catalysis

The unique steric and electronic properties of the naphthalenylphenylsilyl group make it an attractive substituent for ligands used in homogeneous catalysis. Its incorporation into indenyl frameworks, in particular, has led to the creation of advanced metallocene precursors.

The synthesis of silyl-substituted indenyl ligands is a foundational step toward creating advanced metallocene catalysts. The development of ligands derived from naphthalenylphenylsilane provides access to new chirally substituted indenes. researchgate.net The general synthetic strategy involves the deprotonation of indene (B144670) using a strong base, such as butyllithium, to form the indenyl anion (indenyllithium). wikipedia.org This nucleophilic species is then reacted with a suitable chlorosilane, in this case, naphthalenylphenylchlorosilane, via a salt metathesis reaction to yield the desired 1- or 2-silylated indene derivative. rsc.orgresearchgate.net

This method allows for the introduction of a wide variety of substitution patterns on the silyl (B83357) moiety, enabling fine-tuning of the ligand's properties. rsc.orgresearchgate.net The naphthalenylphenylsilyl group is particularly notable for its significant steric bulk and distinct electronic character imparted by the two different aromatic systems attached to the silicon atom.

Group 4 metallocene complexes, especially those of zirconium and hafnium, are highly effective catalysts for olefin polymerization. wikipedia.org The synthesis of bis(indenyl)metallocene dichlorides featuring a naphthalenylphenylsilyl substituent typically follows a standard salt metathesis protocol. sci-hub.sesioc-journal.cn The process involves the deprotonation of the silyl-substituted indene ligand with two equivalents of an organolithium reagent (e.g., n-butyllithium) to form a dilithium (B8592608) salt. sci-hub.se This dianion is then reacted with a Group 4 metal tetrahalide, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄), to yield the target metallocene dichloride complex. rsc.orgsci-hub.se

These complexes are rigorously characterized using various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the synthesized metallocenes. nih.gov Single-crystal X-ray diffraction provides precise data on the solid-state molecular structure, including bond lengths and angles, which define the coordination geometry around the metal center. sci-hub.se

Below are tables with representative characterization data for analogous silyl-substituted bis(indenyl)zirconium dichloride complexes, which illustrate the typical values obtained for these types of compounds.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.69 | Aromatic Protons (Ar-H) |

| 7.60 | Aromatic Protons (Ar-H) | |

| 7.50-7.49 | Aromatic Protons (Ar-H) | |

| 7.38 | Aromatic Protons (Ar-H) | |

| 6.19 | Cyclopentadienyl (B1206354) Protons (Cp-H) | |

| 1.17 | Silyl-Methyl Protons (Si-CH₃) | |

| ¹³C{¹H} NMR | 152.3 - 116.1 | Aromatic & Cp Carbons |

| 87.1 | Cp Carbons | |

| 35.1, 30.9 | Alkyl Carbons | |

| -1.65 | Silyl-Methyl Carbons |

| Parameter | Value | Description |

|---|---|---|

| Zr-Cp(centroid) Bond Length | 2.229(2) Å | Distance from Zirconium to the center of the first Cp ring |

| Zr-Cp'(centroid) Bond Length | 2.244(2) Å | Distance from Zirconium to the center of the second Cp ring |

| Cp(centroid)-Zr-Cp'(centroid) Angle | 127.6° | Angle between the two cyclopentadienyl planes |

| Cl-Zr-Cl Angle | 95.5° | Angle between the two chloride ligands |

When bis(indenyl) ligands are bridged, typically by a silyl group, the resulting complexes are known as ansa-metallocenes. wikipedia.org The synthesis of these bridged systems is often unselective, leading to a mixture of two diastereomers: a chiral racemic (rac) form and an achiral meso form. researchgate.netnih.gov The stereochemical outcome of the reaction is of paramount importance, as the two isomers can exhibit vastly different catalytic properties. nih.gov

The separation of rac and meso isomers is a critical challenge in the synthesis of these catalysts. nih.gov Fortunately, the two diastereomers often exhibit different solubilities in common organic solvents like toluene, which allows for their separation by fractional crystallization. researchgate.netnih.govresearchgate.net The stereochemical course of the metallation reaction is thought to be controlled by intermediates in which one of the cyclopentadienyl rings is bound in an η¹ fashion. uni-konstanz.de The relative stability of the diastereomers can be investigated using computational methods like Density Functional Theory (DFT), which can also help rationalize the observed product ratios. nih.gov In some systems, the meso isomer has been found to be slightly more stable than the rac form. nih.gov

Synthesis and Characterization of Group 4 Metallocene Complexes (e.g., Zirconium, Hafnium) with Naphthalenylphenylsilane-Based Ligands

Electronic and Steric Influences of Naphthalenylphenylsilane Ligands on Metal Coordination

The reactivity and catalytic performance of metallocene complexes are profoundly influenced by the electronic and steric properties of their ligands. cymitquimica.com The naphthalenylphenylsilyl group exerts significant control over the metal center through both of these effects.

Steric Influence: The naphthalenyl and phenyl groups are sterically demanding, creating a crowded environment around the metal center. This steric bulk can influence the stereoselectivity of catalytic reactions, for instance, by dictating the trajectory of an incoming substrate molecule. nih.gov The rigid structure of the indenyl ligand, combined with the bulky silyl substituent, can favor specific coordination geometries and restrict ligand rotation, which is crucial for controlling polymer tacticity in olefin polymerization.

Electronic Influence: The electronic nature of the indenyl ligand is distinct from that of the simpler cyclopentadienyl ligand, giving rise to the "indenyl effect". nih.govnih.gov This effect, characterized by an enhanced rate of ligand substitution reactions, is attributed to the ability of the indenyl ligand to undergo a facile η⁵-to-η³ haptotropic shift. nih.gov This shift is not primarily due to the aromatic stabilization of the fused benzene (B151609) ring, but rather to a destabilization of the η⁵-metal bond and a stabilization of the η³-metal bond compared to cyclopentadienyl analogues. nih.gov The electronic asymmetry introduced by the fused benzo ring, further modulated by the naphthalenylphenylsilyl substituent, can polarize the metal-ligand bonds and determine the preferred site of nucleophilic attack, thereby influencing asymmetric induction. researchgate.net

Theoretical Investigations into Bonding and Stability of Naphthalenylphenylsilane Organometallics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of organometallic complexes. ethz.chmdpi.com Theoretical studies provide insights that complement experimental findings and can guide the rational design of new catalysts.

For silyl-substituted indenyl complexes, DFT calculations are used to:

Model Molecular Structures: Predict the geometries of rac and meso isomers, providing structural data when experimental X-ray analysis is not possible. nih.gov

Determine Relative Stabilities: Calculate the relative energies of different isomers and conformers. For example, DFT calculations on an analogous silyl-bridged bis(indenyl)zirconocene suggested the meso isomer is slightly more stable (by 0.8 kcal·mol⁻¹) than the rac isomer. nih.gov

Elucidate Reaction Mechanisms: Investigate the energy profiles of reaction pathways, such as ligand substitution or catalytic cycles, to understand product selectivity and reaction kinetics. nih.gov

These theoretical investigations are crucial for building a comprehensive understanding of how the specific structural features of naphthalenylphenylsilane-derived ligands translate into the observed stability and catalytic behavior of their organometallic complexes.

Catalytic Applications of Naphthalenylphenylsilane and Its Complexes

Olefin Polymerization Catalysis Mediated by Naphthalenylphenylsilane-Derived Metallocenes

Metallocene catalysts, which feature a transition metal atom sandwiched between two cyclopentadienyl-type ligands, offer precise control over polymer architecture. avh.co.in The incorporation of bulky and rigid substituents, such as the naphthalenylphenylsilyl group, onto the indenyl framework of zirconocene (B1252598) catalysts has been a key strategy for tuning catalytic performance, including activity, thermal stability, and the stereochemical and regiochemical characteristics of the resulting polyolefins. researchgate.netmdpi.com

Metallocene catalysts derived from substituted indenes are highly active for ethylene (B1197577) polymerization. nih.govresearchgate.net The activity and the properties of the resulting polyethylene (B3416737) are influenced by factors such as the catalyst structure, the cocatalyst (typically methylaluminoxane (B55162), MAO), and polymerization conditions. nih.govnih.gov While specific performance data for ethene homopolymerization using a metallocene explicitly derived from naphthalenylphenylsilane is not detailed in the available research, the behavior of structurally similar catalysts, such as those with phenylindenyl or naphthylindenyl ligands, provides valuable insights. For instance, the catalytic activity of bis(2-phenylindenyl)zirconium dichloride increases with the Al:Zr molar ratio up to a certain point and shows maximum activity at around 60 °C. researchgate.net The use of solid supports for these catalysts can overcome issues associated with homogeneous systems and can influence the properties of the final polymer, including producing ultrahigh molecular weight polyethylene (UHMWPE). nih.gov The bulky nature of the naphthalenyl group is expected to influence the catalyst's stability and the molecular weight of the polyethylene produced.

The stereochemical structure of polypropylene (B1209903) (its tacticity) is a critical factor determining its physical properties. Metallocene catalysts containing naphthalenyl-substituted indenyl ligands, such as rac-dimethylsilylbis(2-methyl-4-(1-naphthyl)indenyl)zirconium dichloride, have demonstrated exceptional ability to control the stereochemistry of propylene (B89431) polymerization. researchgate.net These catalysts are highly isospecific, producing polypropylene with a high degree of isotacticity ([mmmm] pentad content), often exceeding 96%. researchgate.net

The polymerization temperature and the nature of the catalyst system (homogeneous vs. supported) significantly impact the catalyst's performance and the resulting polymer's properties. researchgate.net For the rac-[Me₂Si(2-Me-4-(α-naphthyl)-1-Ind)₂]ZrCl₂/MAO system, increasing the polymerization temperature from 60 °C to 90 °C leads to a decrease in isotacticity from 99% to 96%. researchgate.net However, supporting the catalyst on silica (B1680970) enhances its thermal stability compared to its homogeneous counterpart. researchgate.net This high degree of stereocontrol is attributed to the rigid and sterically demanding framework imposed by the naphthyl substituent, which dictates the orientation of the incoming propylene monomer during the insertion process. units.itmdpi.com

Table 1: Influence of Polymerization Conditions on Polypropylene Properties using a Naphthyl-Substituted Metallocene Catalyst Catalyst: rac-[Me₂Si(2-Me-4-(α-naphthyl)-1-Ind)₂]ZrCl₂

| Condition | Temperature (°C) | Activity | Isotacticity ([mmmm]%) | Reference |

|---|---|---|---|---|

| Homogeneous (in Toluene) | 60 | High | 99 | researchgate.net |

| Homogeneous (in Toluene) | 90 | Decreased | 96 | researchgate.net |

The ability of a catalyst to incorporate α-olefin co-monomers into a polyethylene chain is crucial for producing linear low-density polyethylene (LLDPE) and other copolymers with tailored properties. mdpi.commdpi.com The ligand structure of the metallocene catalyst plays a pivotal role in its co-monomer incorporation ability. mdpi.comrsc.org

Studies on C₂-symmetric zirconocene complexes with bulky substituents on the indenyl rings have shown that the steric properties of the ligand strongly influence the incorporation of dienes like 1,3-butadiene. mdpi.com For a series of rac-dimethylsilyl-bis[1-(2-alkyl-4-arylindenyl)]zirconium dichloride catalysts, increasing the bulkiness of the 4-aryl substituent enhances the proportion of 1,2-insertion of butadiene, leading to copolymers with a higher content of pendant vinyl groups. mdpi.com Specifically, a complex with a naphthyl substituent, rac-dimethylsilyl-bis[1-(2-n-propyl-4-(1-naphthyl)indenyl)]zirconium dichloride, showed a high preference for producing pendant vinyl groups over internal vinylene structures in ethylene/1,3-butadiene copolymerization. mdpi.com This selectivity is critical for creating reactive polymers that can be further functionalized.

Table 2: Effect of Ligand Substituent on Vinyl Group Content in Ethylene/1,3-Butadiene Copolymers

| Catalyst Substituent (at position 4 of indenyl) | Resulting Vinyl Content | Reference |

|---|---|---|

| Phenyl | Moderate | mdpi.com |

| Naphthyl | High | mdpi.com |

Stereocontrol in Propylene Polymerization

Enantioselective Catalysis Utilizing Chiral Naphthalenylphenylsilane Derivatives

Chiral silanes are valuable reagents and building blocks in asymmetric synthesis. nih.gov The naphthalenylphenylsilyl group can be rendered chiral at the silicon center, and these chiral derivatives have been successfully employed as ligands or reagents to induce enantioselectivity in various chemical transformations. molaid.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. The development of chiral ligands is key to achieving high enantioselectivity in these reactions. While extensive research exists on various chiral ligands, the use of chiral silanes like (+)-(R)-methyl-1-naphthalenylphenylsilane provides a unique approach. This chiral silane (B1218182) has been used to create new chirally substituted indenes, which can then serve as precursors for chiral metallocene catalysts. This strategy transfers the chirality from the silicon atom to the indenyl ligand framework, which subsequently directs the stereochemical outcome of reactions catalyzed by the resulting metallocene.

Beyond their role in ligand synthesis, chiral silanes are direct participants in enantioselective reactions. A significant application is the rhodium-catalyzed enantioselective insertion of carbenoids into Si-H bonds. nih.govnih.gov This reaction provides an efficient pathway to synthesize functionalized, silicon-stereogenic silanes with high enantiopurity. nih.gov

In these transformations, a prochiral silane (containing two hydrogen atoms on the silicon) reacts with a diazo compound in the presence of a chiral dirhodium catalyst. The catalyst differentiates between the two enantiotopic Si-H bonds, leading to the formation of a single enantiomer of the silylated product. nih.gov For example, the reaction of prochiral silanes with prochiral diazo reactants, catalyzed by dirhodium complexes like Rh₂(S-TCPTTL)₄, can produce benzhydryl silanes with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 95:5 er). nih.gov The resulting enantioenriched organosilicon compounds are versatile intermediates for further chemical synthesis. nih.govdicp.ac.cn

Applications in Asymmetric Allylic Alkylation

Naphthalenylphenylsilane as a Catalyst or Co-catalyst Component in Organic Synthesis

Naphthalenylphenylsilane has emerged as a significant compound in the field of organic synthesis, primarily utilized for its unique structural properties in catalytic systems. Its rigid and sterically demanding framework makes it a valuable component in asymmetric catalysis, where control of stereochemistry is paramount. smolecule.com The presence of the bulky naphthalenyl and phenyl groups on the silicon atom creates a well-defined chiral environment that can influence the outcome of chemical reactions.

The applications of naphthalenylphenylsilane often involve its use as a precursor to more complex catalytic structures or as a co-catalyst that modifies the activity and selectivity of a metallic center. For instance, its structure is considered indispensable in certain enantioselective catalytic systems. smolecule.com One notable application is in conjunction with dirhodium(II) carboxylates, where the silane likely plays a role in inducing chirality and enhancing selectivity. smolecule.com

Furthermore, naphthalenylphenylsilane serves as a building block for the synthesis of novel ligands and catalysts. It has been used to create new chirally substituted indenes. researchgate.netdntb.gov.ua These indenes can then be converted into zirconocene dichloride catalysts, which, upon activation with methylaluminoxane (MAO), are employed in the polymerization of olefins. researchgate.net The stereochemistry of the silane is transferred to the indenyl ligand, ultimately influencing the properties of the resulting polymer.

In the realm of palladium-catalyzed reactions, naphthalenylphenylsilane has been utilized to access new types of catalysts for processes such as asymmetric allylic alkylation. dntb.gov.ua In these systems, the silane component is crucial for establishing the chiral environment necessary to achieve high enantioselectivity.

The table below summarizes key catalytic applications involving naphthalenylphenylsilane.

| Catalytic System | Reaction Type | Role of Naphthalenylphenylsilane |

| Dirhodium(II) Carboxylates | Enantioselective Catalysis | Chiral Auxiliary/Ligand smolecule.com |

| Zirconocene Dichlorides/MAO | Olefin Polymerization | Precursor to Chiral Indenyl Ligands researchgate.net |

| Palladium Complexes | Asymmetric Allylic Alkylation | Precursor to Chiral Catalysts dntb.gov.ua |

Mechanistic Studies of Catalytic Cycles Involving Naphthalenylphenylsilane-Based Systems

A catalytic cycle is a multi-step reaction mechanism that illustrates the role of a catalyst in a chemical transformation. wikipedia.org It typically involves the catalyst binding to reactants, facilitating their conversion into products, and then being regenerated to participate in another cycle. wikipedia.orgyoutube.com While naphthalenylphenylsilane is used in several catalytic applications, detailed mechanistic studies focusing specifically on the parent compound are not extensively documented in the available literature. However, insights can be drawn from studies on closely related derivatives and general principles of organosilane chemistry in catalysis.

Mechanistic investigations have been performed on similar compounds, such as methyl(1-naphthyl)phenylsilane, particularly in hydrosilylation reactions. molaid.com Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C=O bond), is a common reaction where silanes play a direct role. A plausible catalytic cycle for a metal-catalyzed hydrosilylation involving a silane like naphthalenylphenylsilane would generally proceed through several key steps:

Oxidative Addition : The catalyst, typically a transition metal complex, reacts with the silane (R3Si-H). The Si-H bond is broken, and the silicon and hydride moieties add to the metal center, increasing its oxidation state. nih.gov

Substrate Coordination : The unsaturated substrate (e.g., an alkene) coordinates to the metal-silyl-hydride complex.

Insertion : The coordinated substrate inserts into either the metal-hydride bond or the metal-silicon bond. This step is often regioselective and stereoselective, and the steric and electronic properties of the ligands on the metal, including the silyl (B83357) group, are critical in determining the outcome.

Reductive Elimination : The final product, an alkylsilane, is formed by the reductive elimination from the metal center, which regenerates the active catalyst for the next cycle. nih.gov

In such a cycle, naphthalenylphenylsilane would not only act as the source of the silyl group being transferred but also as a ligand that influences the stereochemical course of the reaction. The bulky naphthalenyl and phenyl groups create a specific chiral pocket around the catalytic center, which dictates how the substrate approaches and reacts, leading to enantioselectivity.

It is also important to consider that in some systems, the silane may be part of a precatalyst. A precatalyst is a stable compound that is converted into the active catalyst under the reaction conditions. wikipedia.org For example, naphthalenylphenylsilane can be used to synthesize a more complex ligand or metal complex which then acts as the true catalyst in the reaction. researchgate.netdntb.gov.ua The initial reaction to form the active catalyst is known as catalyst activation. wikipedia.org Understanding whether the silane is part of the active catalytic species or merely a precursor is a key goal of mechanistic studies in this area.

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalenylphenylsilane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalenylphenylsilane Structure Determination

NMR spectroscopy is the cornerstone for elucidating the molecular structure of naphthalenylphenylsilane compounds in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ²⁹Si—researchers can map out the molecular framework, identify functional groups, and probe the electronic environment of the silicon atom.

Proton NMR provides information on the number and electronic environment of hydrogen atoms in the molecule. For a typical naphthalenylphenylsilane, the ¹H NMR spectrum can be divided into distinct regions. The protons on the phenyl and naphthyl rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern and the electronic effects of the silyl (B83357) group. Protons directly attached to the silicon atom (Si-H) appear significantly further upfield, generally in the range of 4.95 to 6.30 ppm. nih.gov If alkyl substituents, such as a methyl group, are present on the silicon atom, their protons will appear at a much higher field, typically below 1.0 ppm.

The integration of the peak areas provides a ratio of the number of protons in each environment, confirming the presence of the different substituent groups.

Table 1: Representative ¹H NMR Chemical Shifts for Naphthalenylphenylsilane Derivatives Interactive data table. Click on headers to sort.

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Naphthyl & Phenyl) | 7.00 - 8.50 | Multiplet (m) | Complex pattern due to coupling between adjacent protons on the aromatic rings. |

| Silane (B1218182) (Si-H) | 4.95 - 6.30 | Singlet (s) or Multiplet (m) | The multiplicity depends on coupling to other nuclei. |

Carbon-13 NMR spectroscopy provides a direct look at the carbon skeleton of the molecule. wiley-vch.de Each non-equivalent carbon atom produces a distinct signal, making it possible to identify all unique carbons in the naphthalenylphenylsilane structure. rsc.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. libretexts.org

Aromatic carbons of the naphthyl and phenyl groups typically resonate in the downfield region of 125 to 140 ppm. The carbon atoms directly bonded to the silicon atom (ipso-carbons) have characteristic shifts influenced by the silicon's electronegativity. Carbonyl carbons, if present in a substituent, would appear much further downfield (170-220 ppm). fiveable.me A methyl group attached to silicon would have a chemical shift in the upfield region, often with a negative value or close to 0 ppm, such as the -1.65 ppm shift observed for the Si-CH₃ in (4-methoxyphenyl)methyl(1-naphthyl)phenylsilane. wiley-vch.de

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Naphthalenylphenylsilane Compounds Interactive data table. Click on headers to sort.

| Carbon Type | Representative Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Naphthyl & Phenyl) | 125 - 140 | Multiple signals are expected due to the many non-equivalent carbons in the rings. |

| ipso-Carbon (Aromatic C attached to Si) | 130 - 138 | The specific shift is sensitive to the other substituents on the silicon atom. |

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing invaluable information about its chemical environment, coordination number, and the nature of its substituents. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, modern NMR techniques allow for its routine observation.

For tetracoordinate naphthalenylphenylsilanes, the ²⁹Si chemical shifts are sensitive to the electronic and steric effects of the attached naphthyl and phenyl groups. The chemical shift for compounds in this class typically falls within the range of +1.3 to -21.3 ppm. nih.gov For instance, the ²⁹Si chemical shift for (R)-methyl(naphth-1-yl)phenylsilyltrimethylstannane, a closely related precursor, was reported at -7.19 ppm. acs.org This technique is particularly powerful for monitoring reactions at the silicon center, such as hydrolysis or condensation, which would result in significant changes in the ²⁹Si chemical shift.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the naphthalenylphenylsilane framework. These techniques distribute NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between nuclei. sci-hub.se

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the phenyl and naphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is a powerful tool for assigning each carbon signal based on the chemical shift of its attached proton(s).

Silicon (²⁹Si) NMR Spectroscopy for Silane Characterization

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration of Naphthalenylphenylsilane and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. acs.orgdata.gov By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.comugr.es

For naphthalenylphenylsilane compounds, X-ray crystallography provides unequivocal proof of structure. It allows for the exact measurement of the Si-C bond lengths to the phenyl and naphthyl groups and the C-Si-C bond angles, which reveal the steric strain and electronic interactions around the central silicon atom. In chiral, enantiomerically pure naphthalenylphenylsilanes, X-ray crystallography can be used to determine the absolute configuration of the stereogenic silicon center. The analysis of crystal packing also reveals intermolecular interactions, such as π-π stacking between the aromatic rings. mdpi.com

Table 3: Representative X-ray Crystallographic Data for a Phenylmethylsilane with a Naphthyl Moiety Interactive data table. Click on headers to sort.

| Parameter | Typical Value | Notes |

|---|---|---|

| Si-C (phenyl) Bond Length | ~1.88 Å | Standard length for a silicon-aromatic carbon single bond. |

| Si-C (naphthyl) Bond Length | ~1.90 Å | Slightly longer due to the different electronic nature and steric bulk of the naphthyl group. nih.gov |

| C(phenyl)-Si-C(naphthyl) Angle | ~109° - 117° | Deviations from the ideal tetrahedral angle (109.5°) indicate steric strain. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Naphthalenylphenylsilane

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of the naphthalenylphenylsilane compound with high accuracy and to gain structural information from its fragmentation pattern. libretexts.org

In a typical electron ionization (EI) mass spectrum, the naphthalenylphenylsilane molecule will lose an electron to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. spectrabase.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most common fragmentation pathways involve the cleavage of the bonds to the silicon atom.

Expected fragmentation patterns include:

Loss of a phenyl radical (•C₆H₅) to give an [M - 77]⁺ ion.

Loss of a naphthyl radical (•C₁₀H₇) to give an [M - 127]⁺ ion.

Cleavage of any other substituents from the silicon atom.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of the parent ion and its fragments with very high precision, confirming the elemental composition of the synthesized compound. wiley-vch.de

Table 4: Predicted Key Fragments in the Mass Spectrum of (1-Naphthalenyl)phenylsilane Interactive data table. Click on headers to sort.

| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|---|

| [M]⁺• | [C₁₆H₁₄Si]⁺• | 234 | Molecular Ion |

| [M - H]⁺ | [C₁₆H₁₃Si]⁺ | 233 | Loss of a hydrogen radical from the Si-H bond. |

| [M - C₆H₅]⁺ | [C₁₀H₉Si]⁺ | 157 | Loss of a phenyl radical. |

| [M - C₁₀H₇]⁺ | [C₆H₇Si]⁺ | 107 | Loss of a naphthyl radical. |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127 | Naphthyl cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics in Naphthalenylphenylsilane

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental method for identifying the functional groups within a molecule by probing its vibrational transitions. libretexts.orggoogle.comornl.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. arxiv.org

For naphthalenylphenylsilane, vibrational spectroscopy allows for the unambiguous identification of its constituent parts: the naphthalene (B1677914) moiety, the phenyl group, and the silane core.

Key Functional Group Vibrations:

Naphthalene and Phenyl Groups: The spectra are expected to be dominated by the aromatic C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations within the rings will produce a series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong in IR spectra, occur below 900 cm⁻¹ and can provide information about the substitution pattern of the aromatic rings. arxiv.orgresearchgate.net

Silane Group: The specific vibrations associated with the silicon atom depend on its substituents. If Si-H bonds are present, a strong stretching band would be observed around 2200-2100 cm⁻¹. Si-C (aliphatic or aromatic) stretching vibrations are typically found in the 1250-700 cm⁻¹ range. If the silane has been hydrolyzed and condensed to form siloxane (Si-O-Si) linkages, strong and broad absorption bands would appear in the 1100-1000 cm⁻¹ region. nih.govresearchgate.net

Raman spectroscopy is particularly effective for identifying the organic moieties in hybrid silicas and can be used to characterize the vibrations of the aromatic rings in naphthalenylphenylsilane. nih.govresearchgate.netmdpi.com The complementary nature of IR and Raman is crucial; for instance, the symmetric "ring breathing" mode of the phenyl group is very strong in the Raman spectrum but weak in the IR, whereas asymmetric stretches are often more prominent in the IR. arxiv.org

Interactive Data Table: Expected Vibrational Frequencies for Naphthalenylphenylsilane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | Naphthalene, Phenyl | 3100 - 3000 | Medium to Weak | Medium |

| Si-H Stretch | Silane (if present) | 2200 - 2100 | Strong | Strong |

| Aromatic C=C Stretch | Naphthalene, Phenyl | 1650 - 1400 | Medium to Strong | Strong |

| C-H In-plane Bend | Naphthalene, Phenyl | 1300 - 1000 | Medium | Weak |

| Si-O-Si Asymmetric Stretch | Siloxane (if formed) | 1100 - 1000 | Very Strong, Broad | Weak |

| Aromatic C-H Out-of-plane Bend | Naphthalene, Phenyl | 900 - 675 | Strong | Weak |

| Si-C Stretch | Silane-Phenyl/Naphthyl | 1250 - 700 | Medium | Medium |

Note: The exact frequencies and intensities can be influenced by the specific substitution on the silicon atom and the molecule's conformation.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions within Naphthalenylphenylsilane

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. adpcollege.ac.inlibretexts.orgresearchgate.net This technique is particularly sensitive to molecules containing π-systems and is ideal for studying the electronic structure of the aromatic chromophores in naphthalenylphenylsilane. szphoton.com

The UV-Vis spectrum of naphthalenylphenylsilane is expected to be a composite of the absorptions from its two primary chromophores: the phenyl group and the more extended π-system of the naphthalene group.

Phenyl Chromophore: Benzene (B151609), the parent phenyl compound, exhibits a weak absorption band around 254 nm (the B-band) and a stronger absorption around 200 nm (the E-band). msu.edu

Naphthalene Chromophore: Naphthalene shows more complex and red-shifted absorptions compared to benzene due to its larger conjugated system. It typically displays strong absorption bands around 220 nm, a structured band between 250-300 nm, and a weaker, longer-wavelength band above 300 nm. researchgate.netresearchgate.net The added conjugation in naphthalene results in a bathochromic (red) shift of its absorption bands compared to benzene. msu.edu

Interactive Data Table: Expected Electronic Transitions for Naphthalenylphenylsilane

| Chromophore | Transition Type | Approximate λ_max (nm) | Notes |

| Phenyl | π → π* (B-band) | ~255 - 265 | Weak, fine structure may be visible. |

| Phenyl | π → π* (E-band) | ~200 - 210 | Strong absorption. |

| Naphthalenyl | π → π | ~220 - 230 | Very Strong absorption. researchgate.net |

| Naphthalenyl | π → π | ~270 - 290 | Strong, often with vibrational fine structure. researchgate.net |

| Naphthalenyl | π → π* | ~310 - 320 | Weaker absorption. researchgate.net |

Note: Solvent polarity can influence the position and fine structure of these absorption bands. acs.org The presence of the silane substituent may cause minor shifts in these values.

Advanced Spectroscopic Techniques for Surface and Interface Analysis of Naphthalenylphenylsilane Materials

When naphthalenylphenylsilane is used to modify surfaces or create thin films, specialized surface-sensitive spectroscopic techniques are required to analyze the composition, structure, and orientation of the molecules at the surface or buried interfaces. nih.govnumberanalytics.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for quantifying the elemental composition and determining the chemical states of elements on a surface. nih.govnih.gov For a naphthalenylphenylsilane film, XPS can confirm the presence of silicon, carbon, and oxygen (if hydrolyzed). High-resolution scans of the Si 2p and C 1s regions can differentiate between silicon in the silane and any underlying silicon substrate, and distinguish aromatic carbon from other carbon species. rsc.orgmdpi.comacs.org This allows for the calculation of surface coverage and analysis of the chemical bonding at the interface. acs.org

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a nonlinear optical technique with exceptional surface and interface sensitivity. researchgate.net It provides vibrational spectra exclusively from the interface where inversion symmetry is broken, making it ideal for studying the molecular structure of silane layers at buried polymer or substrate interfaces in situ. nih.govtandfonline.comacs.org For naphthalenylphenylsilane, SFG could be used to determine the orientation of the naphthalene and phenyl rings relative to the surface, providing critical insights into how these molecules arrange to form functional films. escholarship.org

Imaging Ellipsometry: This non-destructive optical technique measures changes in the polarization of light upon reflection from a surface to determine the thickness and optical properties of thin films. parksystems.com It is sensitive enough to resolve differences between monolayer and multilayer silane coatings and can be used to assess the homogeneity and integrity of naphthalenylphenylsilane films on various substrates like silicon, glass, or steel. parksystems.com

Interactive Data Table: Advanced Spectroscopic Techniques for Naphthalenylphenylsilane Surfaces

| Technique | Probe | Detected Signal | Information Obtained | Relevance to Naphthalenylphenylsilane |

| X-ray Photoelectron Spectroscopy (XPS) | X-rays | Photoelectrons | Elemental composition, chemical bonding states, surface coverage. nih.govrsc.org | Verifying film deposition, analyzing chemical integrity, quantifying surface density. |

| Sum-Frequency Generation (SFG) | Visible and IR Laser Beams | Sum-Frequency Photons | Vibrational spectrum of interfacial molecules, molecular orientation. nih.govtandfonline.comacs.org | Determining the orientation of phenyl/naphthalenyl groups at a buried interface. |

| Imaging Ellipsometry | Polarized Light | Change in Polarization | Film thickness, optical constants, surface homogeneity. parksystems.com | Measuring film thickness with sub-nanometer resolution, detecting coating defects. |

| Photo-induced Force Microscopy (PiFM) | Tunable IR Laser & AFM tip | Mechanical Force | IR absorption spectra with nanoscale spatial resolution. molecularvista.com | Chemical imaging of surfaces to confirm monolayer presence and identify molecular distribution. |

Computational and Theoretical Investigations of Naphthalenylphenylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics of Naphthalenylphenylsilane

Density Functional Theory (DFT) has become a powerful tool in computational quantum chemistry for investigating the electronic structure and energetics of molecular systems like naphthalenylphenylsilane. wikipedia.orgscispace.compsu.edu This method, which is based on the electron density distribution rather than the complex many-electron wavefunction, allows for a balance between computational cost and accuracy, making it suitable for studying relatively large molecules. wikipedia.orgscispace.com

DFT calculations can provide valuable insights into the fundamental properties of naphthalenylphenylsilane. Key parameters that can be determined include:

Total Energy: The ground state energy of the molecule, which is crucial for assessing its stability. scispace.com

Electronic Density: The spatial distribution of electrons within the molecule, which reveals information about bonding and reactivity. scispace.compsu.edu

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are particularly important. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

These calculations are performed by selecting an appropriate functional and basis set that accurately describe the exchange and correlation interactions within the system. wikipedia.org The choice of functional is critical, and various options, from local density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals, are available, each with its own strengths and weaknesses. scispace.com For aromatic systems like naphthalenylphenylsilane, functionals that can adequately describe dispersion forces are often necessary for accurate results.

The energetic properties derived from DFT, such as heats of formation and reaction energies, are essential for understanding the thermodynamics of processes involving naphthalenylphenylsilane. By calculating the energies of reactants, products, and transition states, reaction pathways and barriers can be elucidated. sumitomo-chem.co.jp

Quantum Chemical Studies on Naphthalenylphenylsilane Reactivity and Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in exploring the reactivity and reaction mechanisms of naphthalenylphenylsilane. sumitomo-chem.co.jp These studies provide a molecular-level understanding of how the compound interacts with other chemical species and how chemical transformations occur. researchgate.net

The reactivity of a molecule is fundamentally linked to its electronic structure. dalalinstitute.com Quantum chemical calculations can map out the potential energy surface (PES) for a given reaction, identifying stationary points such as minima (reactants, intermediates, and products) and first-order saddle points (transition states). researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. dalalinstitute.com

For naphthalenylphenylsilane, these studies can predict its behavior in various chemical environments. For instance, its susceptibility to electrophilic or nucleophilic attack can be assessed by analyzing the electron density distribution and the nature of its frontier molecular orbitals. dalalinstitute.com

Impact of Substituents on Acid-Base Properties of Silane (B1218182) Derivatives

The acid-base properties of silane derivatives are significantly influenced by the nature of the substituents attached to the silicon atom. researchgate.net Computational studies have shown that the gas-phase acidity of silanols (R3SiOH) is affected by both inductive and polarizability effects of the substituents. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like fluoro, chloro, and phenyl groups generally increase the acidity of silanols. researchgate.net These groups withdraw electron density from the silicon atom, stabilizing the resulting silanoxide anion (R3SiO-) and thus facilitating proton donation.

Electron-Donating Groups (EDGs): Alkyl groups, in contrast to their effect in alcohols, tend to decrease the acidity of silanols. researchgate.net

Table 1: Effect of Substituents on Silanol (B1196071) Acidity

| Substituent Group | Effect on Acidity | Primary Electronic Effect |

| -F, -Cl | Increase | Inductive Withdrawal |

| -Phenyl | Increase | Inductive Withdrawal |

| -Alkyl | Decrease | Inductive Donation |

This table provides a generalized summary based on computational studies of various silane derivatives.

Conformational Landscape and Energy Minima Analysis

The three-dimensional structure of naphthalenylphenylsilane is not static. The molecule can adopt various conformations due to rotation around single bonds. Understanding this conformational landscape is crucial as different conformers can have different energies and reactivities. nih.govarxiv.org

Computational methods are used to explore the potential energy surface of the molecule, identifying all stable conformers (energy minima) and the transition states that connect them. nih.gov This analysis involves systematically rotating key dihedral angles and calculating the energy at each point, a process known as a conformational search or potential energy surface scan.

The results of such an analysis for naphthalenylphenylsilane would reveal:

Global Minimum Conformation: The most stable three-dimensional arrangement of the molecule.

Local Minima Conformations: Other stable, but higher energy, conformers.

Rotational Barriers: The energy required to rotate from one conformer to another.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their probability of being occupied. biorxiv.org This information is vital for interpreting experimental data and for understanding how the molecule's shape influences its interactions and properties. biorxiv.orgnih.gov

Molecular Dynamics Simulations for Naphthalenylphenylsilane Systems in Condensed Phases

While gas-phase quantum chemical calculations provide fundamental insights, the behavior of naphthalenylphenylsilane in real-world applications often occurs in a condensed phase (liquid or solid). unimi.it Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of such systems, providing a bridge between the microscopic properties of individual molecules and the macroscopic properties of the bulk material. nih.govmdpi.com

In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. mdpi.com The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where a small, chemically active region (like the naphthalenylphenylsilane molecule) is treated with a more accurate quantum mechanical method, while the surrounding solvent or matrix is treated with a more computationally efficient classical force field. arxiv.org More recently, machine learning potentials are being developed to achieve high accuracy at a lower computational cost. aps.org

MD simulations of naphthalenylphenylsilane in a solvent or a polymer matrix can be used to investigate:

Solvation Structure: How solvent molecules arrange around the naphthalenylphenylsilane solute.

Diffusion and Transport Properties: How the molecule moves through the condensed phase.

Structural Dynamics: The fluctuations and conformational changes of the molecule over time. nih.gov

Thermodynamic Properties: Such as free energies of interaction and binding. nih.gov

These simulations provide a dynamic picture of the system, offering insights that are not accessible from static calculations alone. unimi.it

In Silico Design and Prediction of Naphthalenylphenylsilane Derivatives for Targeted Applications

Computational methods play a crucial role in the rational design of new molecules with specific desired properties, a process often referred to as in silico design. ijpsjournal.comnih.gov By modifying the structure of naphthalenylphenylsilane computationally and predicting the properties of the resulting derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. plos.org

The process of in silico design typically involves:

Lead Compound Identification: Starting with the base structure of naphthalenylphenylsilane.

Virtual Library Generation: Creating a library of virtual derivatives by systematically adding or modifying substituent groups on the naphthalene (B1677914) and phenyl rings. rasayanjournal.co.in

Property Prediction: Using computational methods like DFT and quantitative structure-activity relationship (QSAR) models to predict the properties of each derivative. ijpsjournal.complos.org These properties could include electronic properties, reactivity, and potential performance in a specific application.

Virtual Screening: Filtering the virtual library based on the predicted properties to identify the most promising candidates for synthesis and experimental testing. rasayanjournal.co.in

For example, if the goal is to develop a naphthalenylphenylsilane derivative for use in an electronic device, the in silico design process would focus on predicting properties like the HOMO-LUMO gap, charge transport characteristics, and stability. By exploring a wide range of substituents computationally, it is possible to identify modifications that are likely to enhance the desired properties. This predictive capability accelerates the discovery and optimization of new materials for targeted applications. researchgate.net

Applications in Advanced Materials Science

Naphthalenylphenylsilane in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

In the field of optoelectronics, materials with tailored electronic properties, high stability, and good film-forming capabilities are in constant demand. Naphthalenylphenylsilane derivatives have emerged as significant materials in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), primarily for their role in the emissive layer.

The performance of an OLED is critically dependent on the materials used in its emissive layer (EML), which typically consists of a host material doped with a light-emitting guest (emitter). noctiluca.eu Naphthalenylphenylsilanes are particularly well-suited for use as host materials for phosphorescent emitters (PhOLEDs).

As host materials, their primary function is to provide a solid-state matrix for the emitter molecules, facilitate the transport of both electrons and holes, and enable efficient energy transfer to the guest emitter. noctiluca.eu The silicon atom in naphthalenylphenylsilanes acts as a structural scaffold. By breaking the conjugation between the naphthalene (B1677914) and phenyl rings, the silicon core helps to maintain a high triplet energy level (ET). This is a critical requirement for host materials in blue PhOLEDs, as the host's triplet energy must be higher than that of the blue phosphorescent dopant to prevent reverse energy transfer and efficiently confine excitons on the emitter molecules. frontiersin.org

Compounds featuring a triphenylsilyl group connected to a carbazole (B46965) core have been shown to stabilize the excited state and improve device performance. ossila.com By analogy, the naphthalenylphenyl-silicon structure is expected to offer similar benefits. The bulky, non-planar arrangement of the aromatic groups around the silicon atom hinders intermolecular crystallization (π-π stacking), promoting the formation of stable amorphous films, which is essential for device longevity and preventing electrical shorts. noctiluca.eu While less common, highly fluorescent derivatives could also potentially function as blue emitters themselves.

| Host Material | Core Structure | Key Properties | Primary Role in OLEDs |

|---|---|---|---|

| Hypothetical Naphthalenylphenylsilane | Naphthalene-Si-Phenyl | High Triplet Energy (>2.8 eV), High Thermal Stability (Tg > 100°C), Good Amorphous Morphology | Host for blue and green PhOLEDs |

| SiCzCz | Bicarbazole-Si-Phenyl | HOMO = 5.55 eV, ET = 2.92 eV, Good Hole Transport | Phosphorescent Host, Hole Transport Material ossila.com |

| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Carbazole-Biphenyl-Carbazole | Well-balanced charge transport, ET ~2.56 eV | Standard Host for green and red PhOLEDs |

The relationship between the molecular structure of naphthalenylphenylsilane and the resulting OLED performance is a key area of research. ntnu.eduresearchgate.net By systematically modifying the chemical structure, researchers can fine-tune the material's properties to optimize device efficiency, color purity, and operational lifetime. nih.govrsc.org

Key structural modifications and their expected impact on OLED performance include:

Substitution on Aromatic Rings: Attaching electron-donating or electron-withdrawing groups to the naphthalene or phenyl rings can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for better energy-level alignment with adjacent charge-transport layers, facilitating more efficient injection of holes and electrons into the emissive layer.

Nature of the Third/Fourth Substituent on Silicon: The other groups attached to the silicon atom (in di- or tri-naphthalenyl/phenyl silanes) significantly influence the material's properties. Introducing additional bulky aromatic groups can further enhance morphological stability and raise the glass transition temperature (Tg).

Linkage Position: The point of attachment on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) can alter the steric hindrance and electronic properties of the molecule, which in turn affects charge mobility and triplet energy.

These structure-property relationships allow for the rational design of new host materials tailored for specific high-performance OLED applications, particularly for achieving efficient and stable deep-blue emission. researchgate.netnih.gov

Role as Host Materials or Emitters in OLED Device Architectures

Integration of Naphthalenylphenylsilane into High-Performance Polymeric Materials

High-performance polymers are materials that maintain their structural integrity and desirable properties at elevated temperatures and in harsh chemical environments. nih.gov The incorporation of silicon-containing moieties is a well-established strategy for enhancing the properties of polymers. oclc.orgmdpi.com Integrating naphthalenylphenylsilane units into polymer chains can create advanced materials with improved thermal stability, specific optical properties, and enhanced mechanical strength.

This integration can be achieved through several synthetic routes:

Chain-Growth Polymerization: A naphthalenylphenylsilane monomer functionalized with a polymerizable group, such as a vinyl or styryl moiety, can be copolymerized with other monomers like acrylates or styrenes using techniques like reversible deactivation radical polymerization (RDRP). mdpi.comnih.gov

Step-Growth Polymerization: Bifunctional naphthalenylphenylsilane monomers (e.g., containing two reactive groups like hydroxyl or amino) can be used in polycondensation reactions to form polyesters, polyamides, or polyimides.

| Polymer System | Incorporated Monomer | Anticipated Property Enhancement | Potential Application |

|---|---|---|---|

| Polymethylmethacrylate (PMMA) | Vinyl-naphthalenylphenylsilane | Increased Tg, Higher Refractive Index | Optical components, Waveguides |

| Polycarbonate | Bis(hydroxyphenyl)naphthalenylsilane | Enhanced Thermal and UV Stability | High-durability glazing, Electronic enclosures |

| Polysiloxane | Naphthalenylphenylsilane with hydrolyzable groups | Increased Rigidity, Modified Optical Properties | Hybrid optical coatings, High-performance elastomers |

Naphthalenylphenylsilane in the Development of Silicon-Containing Functional Materials

Organofunctional silanes are hybrid compounds that act as a bridge between inorganic and organic materials. researchgate.net Naphthalenylphenylsilanes are exemplary in this regard, possessing organic functional groups (naphthalene, phenyl) and a silicon center that can be equipped with reactive inorganic functionalities (e.g., alkoxy or chloro groups). ncsu.edu

This dual nature allows them to be used as precursors in the synthesis of organic-inorganic hybrid materials, often through sol-gel chemistry. umich.edu In a typical process, a naphthalenylphenylsilane bearing hydrolyzable groups (e.g., methoxy (B1213986) or ethoxy) undergoes hydrolysis and condensation to form a stable, cross-linked siloxane (Si-O-Si) network. matanginicollege.ac.in The organic naphthalenyl and phenyl groups remain as pendant groups covalently bonded to the inorganic silica-like backbone.

The resulting hybrid materials combine the properties of both components:

From the Inorganic Network: High thermal stability, mechanical hardness, and chemical inertness.

From the Organic Groups: Specific optical properties (e.g., UV absorption or fluorescence from the naphthalene moiety), hydrophobicity, and compatibility with organic polymers.

These materials are promising for applications such as scratch-resistant optical coatings, functional fillers for polymer composites, and stationary phases in chromatography.

Future Prospects of Naphthalenylphenylsilane in Next-Generation Material Technologies

The unique combination of properties offered by naphthalenylphenylsilane opens up numerous avenues for future research and application in next-generation technologies. zmsilane.comresearchgate.net While their role in OLEDs is a primary focus, their potential extends into several other cutting-edge areas.

Future prospects include:

Organic Field-Effect Transistors (OFETs): The well-defined structure and potential for ordered molecular packing make naphthalenylphenylsilane derivatives interesting candidates for semiconductor channels in OFETs. nih.gov

Luminescent Sensors: The intrinsic fluorescence of the naphthalene group could be harnessed to develop chemical sensors. The silane (B1218182) functional group would allow for the material to be easily grafted onto surfaces, such as optical fibers or silica (B1680970) substrates, creating robust sensing devices.

Catalysis: Chiral versions of naphthalenylphenylsilane could be developed for use as ligands in asymmetric catalysis, where the defined steric environment around a metal center is crucial. researchgate.net

Nanotechnology: As a molecular building block, naphthalenylphenylsilane can be used to construct more complex nanostructures. Its ability to form self-assembled monolayers on oxide surfaces could be exploited for surface engineering and the fabrication of molecular electronic devices. zmsilane.com

The continued exploration of the synthesis and structure-property relationships of naphthalenylphenylsilanes will undoubtedly lead to the discovery of new functionalities and their integration into the next generation of advanced materials.

Conclusion and Future Research Trajectories

Synthesis of the Current State of Research on Naphthalenylphenylsilane

Research on naphthalenylphenylsilane has predominantly centered on its application in asymmetric catalysis, a cornerstone of modern organic synthesis. The core of this research lies in the use of chiral derivatives of naphthalenylphenylsilane as ligands for transition metal complexes, particularly in the stereoselective polymerization of olefins.

The synthesis of these crucial ligands often involves the reaction of a chlorosilane derivative, such as (+)-(R)-methyl-1-naphthalenylphenylsilane, with an indenyl precursor. This reaction yields chirally substituted indenes that can be subsequently used to form metallocene catalysts, for instance, with zirconium. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netresearchgate.net The primary role of the bulky and rigid naphthalenylphenylsilyl group is to create a specific chiral environment around the metallic center of the catalyst. This steric hindrance is instrumental in controlling the stereochemistry of the polymerization process, leading to polymers with desired tacticities.

Crystallographic and spectroscopic studies have been vital in characterizing the structure of these silane (B1218182) derivatives and the resulting metal complexes. acs.org Quantum chemical modeling using Density Functional Theory (DFT) has complemented experimental data, providing insights into the conformational energies and the influence of the silyl (B83357) substituents on the catalyst's performance. researchgate.net These computational studies help to rationalize the relationship between the ligand structure and the properties of the resulting polymers.

The main application that has been explored is the use of these naphthalenylphenylsilane-derived zirconocene (B1252598) dichlorides, activated by a co-catalyst like methylaluminoxane (B55162) (MAO), in the polymerization of alkenes such as propene and ethene. researchgate.netresearchgate.net The research has demonstrated that the stereoregularity and molecular weight of the produced polymers are highly dependent on the structure of the chiral ligand.

Identification of Unexplored Avenues and Challenges in Naphthalenylphenylsilane Chemistry

Despite the progress, the chemistry of naphthalenylphenylsilane is not without its challenges and unexplored territories. A significant hurdle is the synthesis of silicon-stereogenic silanes, which remains a formidable challenge in organosilicon chemistry. nih.gov The development of more efficient and scalable methods for producing enantiomerically pure naphthalenylphenylsilane derivatives is crucial for their broader application.